DP-b99

Übersicht

Beschreibung

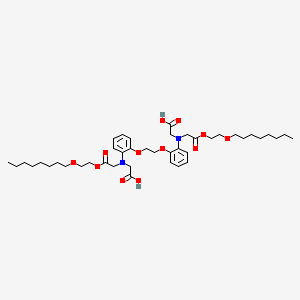

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid. It is a membrane-activated chelator of zinc and calcium ions, proposed as a therapeutic agent for various neurological conditions. This compound has shown promise in the treatment of acute ischemic stroke, head trauma, and neurological damage associated with coronary artery bypass graft .

Vorbereitungsmethoden

DP-b99 is synthesized through a series of chemical reactions involving the modification of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid to enhance its lipophilicity and cell permeability. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety .

Analyse Chemischer Reaktionen

DP-b99 undergoes various chemical reactions, primarily involving chelation with metal ions such as zinc and calcium. The compound’s lipophilic nature allows it to modulate the distribution of metal ions in a hydrophobic milieu. Common reagents and conditions used in these reactions include metal ion solutions and appropriate solvents to facilitate chelation. The major products formed from these reactions are metal ion complexes, which play a crucial role in the compound’s therapeutic effects .

Wissenschaftliche Forschungsanwendungen

DP-b99 has been extensively studied for its neuroprotective properties. It has shown potential in delaying the onset and severity of seizures, displaying neuroprotective effects on kainate excitotoxicity in hippocampal organotypic slices, and blocking morphological reorganization of dendritic spines. These properties make this compound a promising therapeutic agent for conditions such as stroke, neurodegeneration, and epileptogenesis. Additionally, this compound’s ability to modulate matrix metalloproteinase activity and neuronal plasticity further underscores its potential in scientific research applications .

Wirkmechanismus

DP-b99 exerts its effects through the selective modulation of calcium, zinc, copper, and iron homeostasis in the vicinity of cell membranes. The compound’s chelation properties help redistribute metal ions and stabilize metal ion homeostasis, which are key components in the cascade of events underlying cell damage in stroke. By modulating metal ion distribution, this compound helps reduce excitatory cell damage, edema, inflammation, and cell death, thereby providing neuroprotection .

Vergleich Mit ähnlichen Verbindungen

DP-b99 is unique in its ability to selectively modulate metal ion distribution within cell membranes. Similar compounds include other chelators such as ethylenediaminetetraacetic acid and diethylenetriaminepentaacetic acid, which also chelate metal ions but lack the lipophilic and cell-permeable properties of this compound. These differences highlight this compound’s uniqueness and potential advantages in therapeutic applications .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBVHPWUIHWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187908 | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes. | |

| Record name | DP-b99 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

222315-88-0 | |

| Record name | DP-b99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DP-B99 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/new.no-structure.jpg)